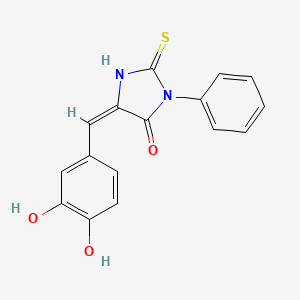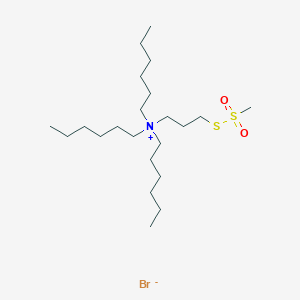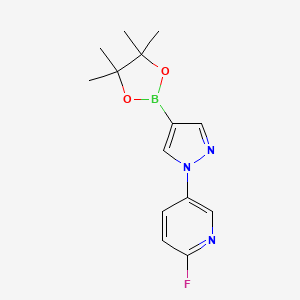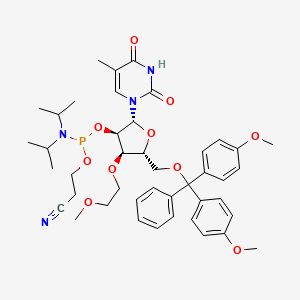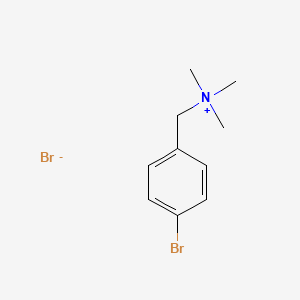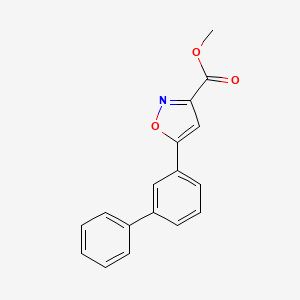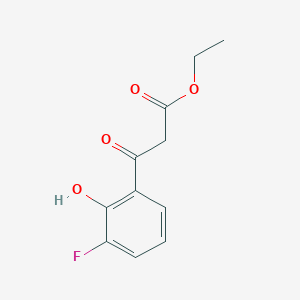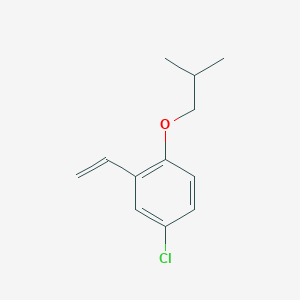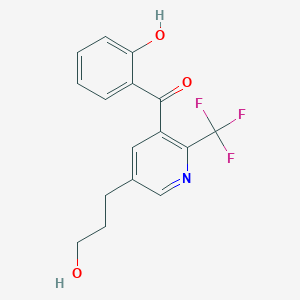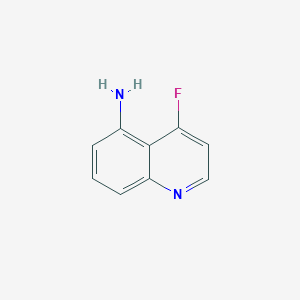
4-Fluoroquinolin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoroquinolin-5-amine:
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoroquinolin-5-amine typically involves the following steps:
Cyclization Reaction: The starting material, 4-fluoroaniline, undergoes a cyclization reaction with ethyl acetoacetate in the presence of a suitable catalyst, such as polyphosphoric acid, to form 4-fluoroquinoline.
Amination: The 4-fluoroquinoline is then subjected to an amination reaction using ammonia or an amine source under high temperature and pressure conditions to introduce the amine group at the 5-position, yielding this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common industrial methods include continuous flow synthesis and the use of high-efficiency catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
4-Fluoroquinolin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the 5-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
4-Fluoroquinolin-5-amine has several scientific research applications:
Medicinal Chemistry: It is used in the development of antibacterial and anticancer agents due to its enhanced biological activity.
Biological Studies: The compound is studied for its potential to inhibit bacterial DNA gyrase and topoisomerase IV, making it a candidate for new antibiotic drugs.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex fluorinated quinoline derivatives.
Industrial Applications: The compound is used in the production of dyes, pigments, and other fluorinated organic materials.
Mechanism of Action
The mechanism of action of 4-Fluoroquinolin-5-amine involves its interaction with bacterial enzymes such as DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. By inhibiting these enzymes, the compound prevents bacterial cell division and growth, leading to cell death. The fluorine atom enhances the compound’s ability to penetrate bacterial cell membranes and bind to the target enzymes more effectively.
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: A widely used fluoroquinolone antibiotic.
Norfloxacin: Another fluoroquinolone with similar antibacterial properties.
Ofloxacin: Known for its broad-spectrum antibacterial activity.
Uniqueness
4-Fluoroquinolin-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom at the 4-position and the amine group at the 5-position enhances its reactivity and biological activity compared to other fluoroquinolones.
Properties
Molecular Formula |
C9H7FN2 |
|---|---|
Molecular Weight |
162.16 g/mol |
IUPAC Name |
4-fluoroquinolin-5-amine |
InChI |
InChI=1S/C9H7FN2/c10-6-4-5-12-8-3-1-2-7(11)9(6)8/h1-5H,11H2 |
InChI Key |
HNOJAFBUSMMYCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)N=CC=C2F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,4S)-2-(4-Chlorophenyl)-2,5-diazabicyclo[2.2.1] x HBr](/img/structure/B13713287.png)
![2-[4-(4-Chloro-2-fluorophenyl)-1-piperazinyl]cyclohexanol](/img/structure/B13713290.png)
![(2R)-2-amino-3-[2,3-di(hexadecanoyloxy)propoxy-hydroxyphosphoryl]oxypropanoic acid](/img/structure/B13713293.png)
